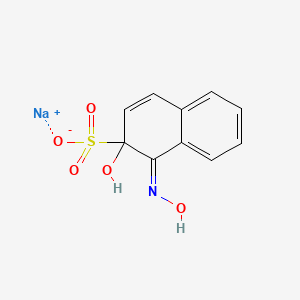
Mordant Green 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mordant Green 4 is a synthetic dye used extensively in the textile industry. It is known for its ability to form strong complexes with metal ions, which makes it particularly effective as a mordant dye. This compound is used to dye fabrics, especially wool and silk, and is valued for its vibrant green color and excellent fastness properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mordant Green 4 is synthesized through a series of chemical reactions involving aromatic compounds. The process typically begins with the nitration of an aromatic compound, followed by reduction to form an amine. This amine is then diazotized and coupled with another aromatic compound to form the final dye. The reaction conditions often involve acidic or basic environments, depending on the specific steps of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific temperature and pressure conditions ensures high yield and purity of the dye. The final product is then purified through filtration and crystallization processes.
Chemical Reactions Analysis
Types of Reactions: Mordant Green 4 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties. These derivatives are often used to create a range of dyes with different shades and fastness properties.
Scientific Research Applications
Mordant Green 4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study dye chemistry and the interactions between dyes and mordants.
Biology: Employed in histological staining to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in medical diagnostics and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of Mordant Green 4 involves the formation of strong coordination complexes with metal ions. These complexes enhance the dye’s affinity for fabrics and improve its fastness properties. The dye molecules bind to the fibers through ionic and covalent bonds, ensuring that the color remains vibrant and resistant to washing and light.
Comparison with Similar Compounds
- Mordant Blue 1
- Mordant Yellow 10
- Mordant Red 11
Comparison: Mordant Green 4 is unique in its ability to form particularly stable complexes with metal ions, which gives it superior fastness properties compared to other mordant dyes. While Mordant Blue 1, Mordant Yellow 10, and Mordant Red 11 also form complexes with metal ions, they do not achieve the same level of stability and colorfastness as this compound. Additionally, the vibrant green color of this compound is distinct and highly sought after in the textile industry.
Properties
IUPAC Name |
sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSPGQLUUIIJY-LBEJWNQZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10279-68-2 |
Source


|
| Record name | C.I. Mordant Green 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
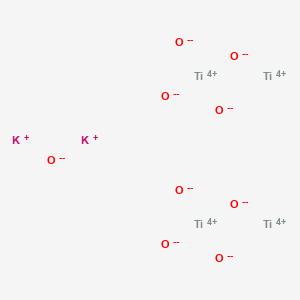
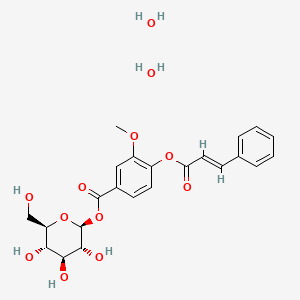
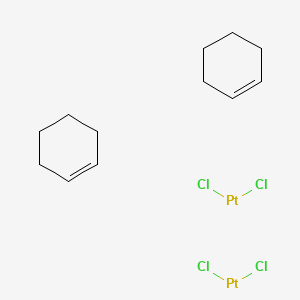
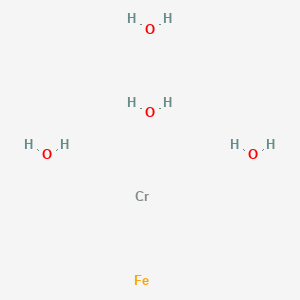

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
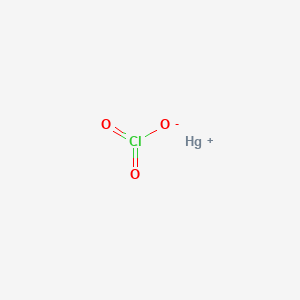
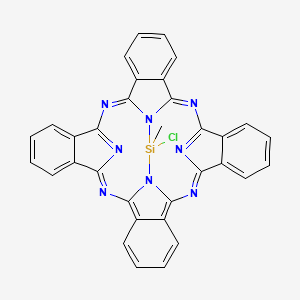
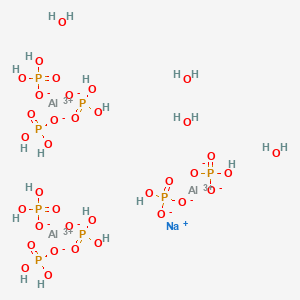
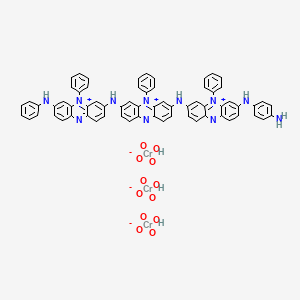
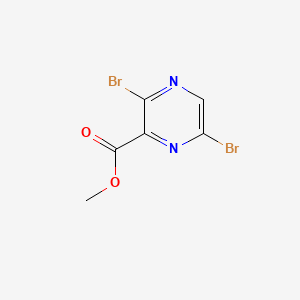
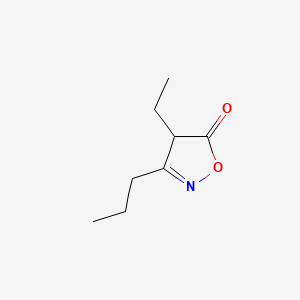
![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
